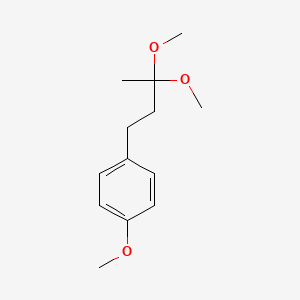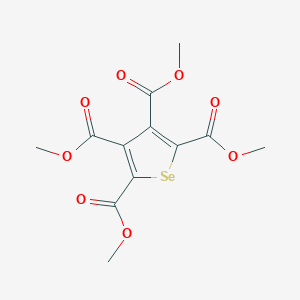
Selenophenetetracarboxylic acid, tetramethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophenetetracarboxylic acid, tetramethyl ester is a chemical compound with the molecular formula C10H10O8Se It is an ester derivative of selenophenetetracarboxylic acid, where all four carboxylic acid groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of selenophenetetracarboxylic acid, tetramethyl ester typically involves the esterification of selenophenetetracarboxylic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst, where selenophenetetracarboxylic acid is reacted with an excess of methanol under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Selenophenetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield selenophenetetracarboxylic acid and methanol. This reaction can be catalyzed by acids or bases.
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophilic substitution reactions can be facilitated by using catalysts such as Lewis acids or bases.
Major Products Formed
Hydrolysis: Selenophenetetracarboxylic acid and methanol.
Oxidation: Selenoxide derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Selenophenetetracarboxylic acid, tetramethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-based drugs and their potential therapeutic effects often involves this compound as a starting material.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism by which selenophenetetracarboxylic acid, tetramethyl ester exerts its effects depends on the specific reaction or application. In biological systems, selenium-containing compounds can interact with various enzymes and proteins, influencing redox reactions and antioxidant activity. The ester groups in the compound can undergo hydrolysis, releasing selenophenetetracarboxylic acid, which can then participate in further biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Selenophenetetracarboxylic acid: The parent compound, which lacks the ester groups.
Selenophenetetracarboxylic acid, tetraethyl ester: An ester derivative with ethyl groups instead of methyl groups.
Selenophenetetracarboxylic acid, tetrapropyl ester: An ester derivative with propyl groups.
Uniqueness
Selenophenetetracarboxylic acid, tetramethyl ester is unique due to its specific esterification with methanol, which influences its solubility, reactivity, and potential applications. The presence of selenium adds to its distinct chemical and biological properties, making it valuable for various research and industrial purposes.
Propiedades
Número CAS |
113659-97-5 |
|---|---|
Fórmula molecular |
C12H12O8Se |
Peso molecular |
363.19 g/mol |
Nombre IUPAC |
tetramethyl selenophene-2,3,4,5-tetracarboxylate |
InChI |
InChI=1S/C12H12O8Se/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)21-7(5)11(15)19-3/h1-4H3 |
Clave InChI |
FFMVRCMXHHISIR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C([Se]C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)



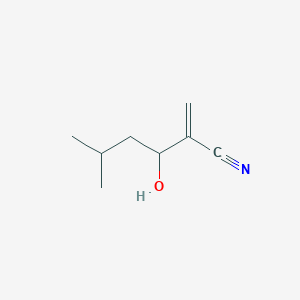
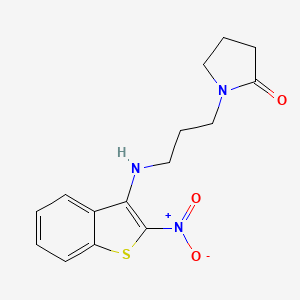
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

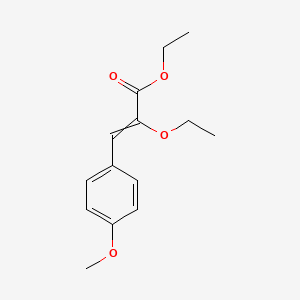
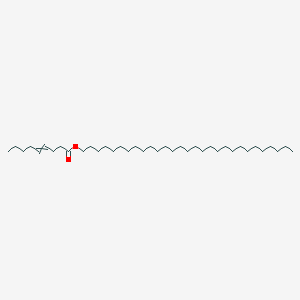
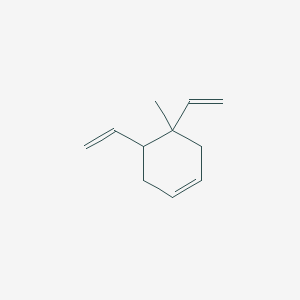
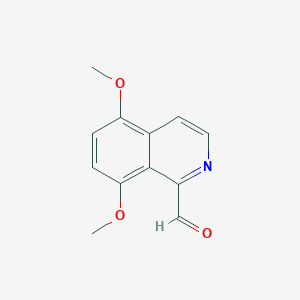
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
